Cas no 101418-46-6 (1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-(2-phenoxyethyl)-, hydrochloride (1:1))

1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-(2-phenoxyethyl)-, hydrochloride (1:1) structure
101418-46-6 structure
Product Name:1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-(2-phenoxyethyl)-, hydrochloride (1:1)
CAS-nummer:101418-46-6
MF:C15H27ClN2O
MW:286.840683221817
CID:187394
PubChem ID:58358
Update Time:2025-04-19

1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-(2-phenoxyethyl)-, hydrochloride (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-(2-phenoxyethyl)-, hydrochloride (1:1)
    • 2-(diethylamino)ethyl-methyl-(2-phenoxyethyl)azanium,chloride
    • 2-(diethylamino)-n-methyl-n-(2-phenoxyethyl)ethanaminium chloride
    • 2-diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride
    • AC1L1OUO
    • AC1Q1SBM
    • C 4800
    • ETHYLENEDIAMINE, N,N-DIETHYL-N'-METHYL-N'-(2-PHENOXYETHYL)-, HYDROCHLORIDE
    • LS-68436
    • N,N-Diethyl-N'-methyl-N'-(2-phenoxyethyl)ethylenediamine hydrochloride
    • 101418-46-6
    • Inchi: 1S/C15H26N2O.ClH/c1-4-17(5-2)12-11-16(3)13-14-18-15-9-7-6-8-10-15;/h6-10H,4-5,11-14H2,1-3H3;1H
    • InChI-sleutel: PCDBTZFVPALABN-UHFFFAOYSA-N
    • LACHT: [Cl-].O(C1C=CC=CC=1)CC[NH+](C)CCN(CC)CC

Berekende eigenschappen

  • Exacte massa: 258.97
  • Monoisotopische massa: 286.181
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 9
  • Complexiteit: 189
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 16.9A^2

Experimentele eigenschappen

  • Kookpunt: 330.6°C at 760 mmHg
  • Vlampunt: 89.9°C
  • PSA: 18.37
  • LogboekP: 3.14100
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